3-(3-nitrophenoxy)-N-(2-nitrophenyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenoxy)-N-(2-nitrophenyl)benzamide typically involves the reaction of 3-nitrophenol with 2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide compound .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenoxy)-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Scientific Research Applications
3-(3-nitrophenoxy)-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-nitrophenoxy)-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The nitro groups can participate in redox reactions, influencing the compound’s biological activity . The amide bond provides stability and allows for interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-{3-nitrophenoxy}-N-{4-nitrophenyl}benzamide: Similar structure but with the nitro group on the 4-position of the phenyl ring.
3-{4-nitrophenoxy}-N-{2-nitrophenyl}benzamide: Similar structure but with the nitro group on the 4-position of the phenoxy ring.
Uniqueness
3-(3-nitrophenoxy)-N-(2-nitrophenyl)benzamide is unique due to the specific positioning of the nitro groups, which can influence its reactivity and biological activity . The combination of nitro groups and the benzamide core provides a distinct set of chemical and physical properties .
Properties
Molecular Formula |
C19H13N3O6 |
---|---|
Molecular Weight |
379.3g/mol |
IUPAC Name |
3-(3-nitrophenoxy)-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C19H13N3O6/c23-19(20-17-9-1-2-10-18(17)22(26)27)13-5-3-7-15(11-13)28-16-8-4-6-14(12-16)21(24)25/h1-12H,(H,20,23) |
InChI Key |
UAFNQLXHJCROEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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